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Introduction

Cholangiocarcinoma (CCA) is a highly aggressive malignancy of the biliary tract with a
generally poor prognosis due to limited therapeutic options for advanced-stage disease.[1] A
significant breakthrough in the treatment of a subset of intrahepatic cholangiocarcinoma (iCCA)
has been the development of targeted therapies against fibroblast growth factor receptor
(FGFR) aberrations.[2] Genetic alterations, particularly fusions involving FGFR2, are present in
approximately 10-20% of iCCA cases and act as oncogenic drivers.[2][3]

INCB054828, also known as pemigatinib (Pemazyre®), is a potent and selective inhibitor of
FGFR isoforms 1, 2, and 3.[3][4] It functions as an ATP-competitive inhibitor, effectively
blocking FGFR signaling pathways and thereby inhibiting the proliferation and survival of
cancer cells with FGFR alterations.[4][5] Preclinical studies utilizing xenograft mouse models
have been instrumental in demonstrating the in vivo efficacy of INCB054828, providing a strong
rationale for its clinical development and eventual FDA approval for the treatment of patients
with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with
an FGFR2 fusion or other rearrangement.[4][5][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing
an INCB054828 xenograft mouse model for cholangiocarcinoma research, aimed at guiding
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researchers in the preclinical evaluation of this and other FGFR inhibitors.

Signaling Pathway

The fibroblast growth factor (FGF)/FGFR signaling pathway plays a crucial role in cell
proliferation, survival, migration, and angiogenesis.[6] In cholangiocarcinoma with FGFR2
fusions, the fusion proteins lead to ligand-independent dimerization and constitutive activation
of the FGFR kinase domain. This aberrant signaling activates downstream pathways, including
the RAS-RAF-MAPK and PI3K-AKT pathways, driving oncogenesis.[3] INCB054828 selectively
inhibits FGFR kinase activity, thereby blocking these downstream signaling cascades.[5]
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Caption: The FGF/FGFR signaling pathway and the inhibitory action of INCB054828.
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Data Presentation

Preclinical studies have demonstrated the potent anti-tumor activity of INCB054828 in
cholangiocarcinoma xenograft models harboring FGFR alterations. The data consistently show
significant tumor growth inhibition in a dose-dependent manner.

Tumor
Treatment Dose Growth Observati
Model Schedule o Reference
Group (ma/kg) Inhibition ons
(%)
AN3CA
INCB0548 Well-
(FGFR2 1 QD, PO 70 [4]
28 tolerated
mut)
AN3CA
INCB0548 Well-
(FGFR2 3 QD, PO 95 [4]
28 tolerated
mut)
AN3CA 102
INCB0548 ] Well-
(FGFR2 10 QD, PO (regression [4]
28 tolerated
mut) )
KATOIII
INCB0548 Well-
(FGFR2 10 QD, PO 81 [4]
28 tolerated
amp)
NCI-H1581
INCB0548 Well-
(FGFR1 10 QD, PO 92 [4]
28 tolerated
amp)

QD: Once daily; PO: Oral gavage.

Experimental Protocols
Establishment of a Cholangiocarcinoma Patient-Derived
Xenograft (PDX) Model

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b1191782?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7313537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7313537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7313537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7313537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7313537/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Patient-derived xenografts (PDXs) are valuable preclinical models as they closely recapitulate
the histopathological and molecular characteristics of the original patient tumor.[7][8]

Materials:

Freshly resected tumor tissue from a patient with cholangiocarcinoma (obtained with
informed consent and institutional review board approval).[9]

e 6-8 week old immunodeficient mice (e.g., NOD/SCID/1I2rg null (NSG) mice).[9]
o Matrigel (Corning).

o Surgical tools (scalpels, forceps).

e Phosphate-buffered saline (PBS) with antibiotics.

e Anesthesia (e.g., isoflurane).

Protocol:

Collect fresh tumor tissue from the patient in a sterile container with PBS on ice.

« In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics.
e Mince the tumor tissue into small fragments (approximately 1-2 mms).

e Resuspend the tumor fragments in a 1:1 mixture of cold PBS and Matrigel.[9]

e Anesthetize the NSG mice.

e Subcutaneously inject approximately 0.1-0.2 mL of the tumor fragment/Matrigel suspension
into the flank of each mouse.[9]

» Monitor the mice for tumor growth. Palpate the injection site twice weekly.

e Once tumors reach a certain size (e.g., 150-200 mms3), the mice are ready for efficacy
studies. Tumor volume can be calculated using the formula: V = (length x width2)/2.[7]
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o For subsequent passages, established tumors can be excised, fragmented, and re-implanted
into new cohorts of mice.

In Vivo Efficacy Study of INCB054828

Materials:

Tumor-bearing mice (e.g., CCA PDX or cell line-derived xenograft models).

INCB054828 (pemigatinib).

Vehicle solution for drug formulation (e.g., as recommended by the manufacturer).

Oral gavage needles.

Calipers for tumor measurement.

Animal balance.

Protocol:

Once tumors in the xenograft models reach an average volume of 150-200 mm?, randomize
the mice into treatment and control groups (n=8-10 mice per group).

o Record the initial tumor volume and body weight of each mouse.

e Prepare the INCB054828 formulation at the desired concentrations (e.g., 1, 3, 10 mg/kg) in
the appropriate vehicle.

o Administer INCB054828 or vehicle control to the respective groups via oral gavage once
daily.[4]

e Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.[7]

» Monitor the body weight and overall health of the mice 2-3 times per week as a measure of
toxicity.[7]

« Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the
control group reach a specified size.
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e At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamics, histology).

 Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor
volume of treated group at end of study / mean tumor volume of control group at end of
study)] x 100.

Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical study of INCB054828 in a
cholangiocarcinoma xenograft model.
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Caption: Workflow for a preclinical efficacy study of INCB054828.
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Conclusion

The INCB054828 cholangiocarcinoma xenograft mouse model is a critical tool for preclinical
research. It allows for the in vivo evaluation of FGFR inhibitors, investigation of mechanisms of
action, and assessment of potential combination therapies. The protocols and information
provided herein offer a comprehensive guide for researchers working in this area, facilitating
the continued development of targeted therapies for this challenging disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Selecting an Appropriate Experimental Animal Model for Cholangiocarcinoma Research
[xiahepublishing.com]

e 2. Pemigatinib in Intrahepatic Cholangiocarcinoma: A Work in Progress | MDPI [mdpi.com]

o 3. Safety and efficacy of pemigatinib in patients with cholangiocarcinoma: a systematic
review - PMC [pmc.ncbi.nim.nih.gov]

e 4. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor
receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC
[pmc.ncbi.nlm.nih.gov]

» 5. PEMAZYRE® (pemigatinib) Mechanism of Action [hcp.pemazyre.com]
e 6. news.cancerconnect.com [news.cancerconnect.com]

e 7. Human Metastatic Cholangiocarcinoma Patient-Derived Xenografts and Tumoroids for
Preclinical Drug Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

¢ 8. Human Metastatic Cholangiocarcinoma Patient-Derived Xenografts and Tumoroids for
Preclinical Drug Evaluation - PubMed [pubmed.nchbi.nlm.nih.gov]

e 9. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived
xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols: INCB054828
(Pemigatinib) in a Cholangiocarcinoma Xenograft Mouse Model]. BenchChem, [2025].

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1191782?utm_src=pdf-body
https://www.benchchem.com/product/b1191782?utm_src=pdf-custom-synthesis
https://www.xiahepublishing.com/2310-8819/JCTH-2021-00374
https://www.xiahepublishing.com/2310-8819/JCTH-2021-00374
https://www.mdpi.com/1718-7729/29/10/626
https://pmc.ncbi.nlm.nih.gov/articles/PMC12078806/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12078806/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7313537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7313537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7313537/
https://hcp.pemazyre.com/mechanism-of-action
https://news.cancerconnect.com/pemazyre-pemigatinib-treatment-for-patients-with-advanced-cholangiocarcinoma/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9873249/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9873249/
https://pubmed.ncbi.nlm.nih.gov/36374558/
https://pubmed.ncbi.nlm.nih.gov/36374558/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5119950/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5119950/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5119950/
https://www.benchchem.com/product/b1191782#incb054828-xenograft-mouse-model-for-cholangiocarcinoma
https://www.benchchem.com/product/b1191782#incb054828-xenograft-mouse-model-for-cholangiocarcinoma
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

[Online PDF]. Available at: [https://www.benchchem.com/product/b1191782#incb054828-
xenograft-mouse-model-for-cholangiocarcinoma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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